N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
CAS No. |
476484-63-6 |
|---|---|
Molecular Formula |
C18H15Cl2N3OS3 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H15Cl2N3OS3/c1-11-8-14(20)6-7-15(11)21-16(24)10-26-18-23-22-17(27-18)25-9-12-2-4-13(19)5-3-12/h2-8H,9-10H2,1H3,(H,21,24) |
InChI Key |
VLIHZBOMTMYSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
The thiadiazole core is synthesized via cyclization of thiosemicarbazide with carbon disulfide under alkaline conditions:
Reaction conditions: 80°C, ethanol/water (3:1), 6 hours. The intermediate is isolated as a yellow solid (yield: 72%).
Double Thioether Functionalization
The thiol groups undergo nucleophilic substitution with 4-chlorobenzyl bromide and chloroacetyl chloride:
Step 1: Synthesis of 5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazole-2-thiol
Conditions: Anhydrous DMF, 60°C, 12 hours. Yield: 68%.
Step 2: Introduction of Chloroacetyl Group
Conditions: 0°C to room temperature, 4 hours. Yield: 82%.
Amidation with 4-Chloro-2-methylaniline
The final step involves coupling the chloroacetyl intermediate with 4-chloro-2-methylaniline:
Conditions: Dichloromethane, room temperature, 24 hours. Yield: 65%.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
-
Lower temperatures (0–5°C) during chloroacetylation minimize side reactions like oxidation.
-
Extended reaction times (12–24 hours) ensure complete substitution in sterically hindered intermediates.
Characterization and Analytical Data
Spectroscopic Analysis
Purity and Yield Optimization
Recrystallization from ethanol/DMF (9:1) enhances purity to >98% (HPLC). Column chromatography (SiO, hexane/ethyl acetate 4:1) resolves di-substituted byproducts.
Comparative Analysis with Related Compounds
The dual thioether configuration in this compound contrasts with mono-thioether analogs, which exhibit lower thermal stability (TGA data: decomposition at 215°C vs. 185°C for mono-thioether derivatives). The 4-chloro-2-methylphenyl group enhances lipid solubility (logP = 3.2) compared to unsubstituted acetamides (logP = 2.1).
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
The compound shares its 1,3,4-thiadiazole scaffold with multiple derivatives. Key structural variations among analogs include:
- Substituents on the thiadiazole ring : Chlorobenzylthio, nitrobenzylthio, or alkylthio groups.
- Acetamide side chain modifications: Phenoxy, methoxyphenoxy, or substituted phenyl groups.
Table 1: Structural and Physical Properties of Selected Thiadiazole Derivatives
Key Observations :
- The target compound’s 4-chloro-2-methylphenyl group distinguishes it from analogs with phenoxy or methoxyphenoxy side chains.
- High yields (e.g., 79–88% for analogs in ) suggest feasible synthetic routes for chloro-substituted derivatives .
Table 2: Reported Bioactivities of Thiadiazole Analogs
Key Observations :
- Chloro and nitro substituents correlate with significant biological activity. For example, compound 3’s 4-nitrophenylamino group contributes to potent Akt inhibition .
Biological Activity
N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's structure, synthesis, and biological evaluations, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 456.4 g/mol. Its structure features a thiadiazole ring, which is associated with various biological activities, including anticancer and antimicrobial properties. The presence of chloro and methyl substitutions enhances its chemical reactivity and potential pharmacological applications.
Synthesis
The synthesis of N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves several key steps:
- Formation of the Thiadiazole Ring : The initial step usually involves the reaction of thiosemicarbazide with carbon disulfide to form the thiadiazole moiety.
- Substitution Reactions : Subsequent reactions introduce the chloro and methyl groups onto the aromatic system.
- Final Acetamide Formation : The final product is obtained through acetamide coupling reactions.
Anticancer Properties
Research indicates that compounds containing the thiadiazole ring exhibit significant anticancer activity. For instance, studies have shown that N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity Data
The IC50 values indicate that this compound exhibits potent cytotoxicity against breast and lung cancer cell lines while showing selectivity over non-cancerous cells.
Antimicrobial Activity
In addition to its anticancer properties, N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide has demonstrated antimicrobial activity against various pathogens. The thiadiazole derivatives are known for their ability to disrupt microbial cell walls or inhibit essential enzymatic functions.
The mechanism by which N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes involved in cancer progression or microbial metabolism.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
- Synergistic Effects : Potentially enhancing the efficacy of other therapeutic agents when used in combination therapies .
Case Studies
Several studies have evaluated the biological activity of similar thiadiazole derivatives:
- Study on 1,3,4-Thiadiazole Derivatives : This research highlighted various derivatives' anticancer activities against human cancer cell lines, demonstrating similar mechanisms of action as observed in N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide .
- Evaluation Against Non-Cancer Cells : A study assessing selectivity showed that many derivatives exhibited significantly lower toxicity towards non-cancerous cells compared to their cancerous counterparts .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis typically involves multi-step reactions starting with thiadiazole ring formation, followed by sequential acylation and thioether coupling. Key considerations include:
- Solvent selection: Anhydrous acetone or DMF improves reaction efficiency by minimizing hydrolysis of reactive intermediates .
- Catalyst use: Anhydrous potassium carbonate (K₂CO₃) facilitates nucleophilic substitution during thioether bond formation, with a 1:1.2 molar ratio of thiol to alkylating agent to prevent dimerization .
- Temperature control: Reflux at 60–80°C for 3–6 hours optimizes coupling yields while avoiding thermal decomposition .
Yield can exceed 70% when intermediates are purified via recrystallization (ethanol/water mixtures) before final acylation .
Basic: Which spectroscopic and analytical techniques confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR:
- HRMS (High-Resolution Mass Spectrometry): Validates molecular ion peaks (e.g., [M+H]⁺) with <3 ppm mass error .
- FT-IR: Confirms C=S stretches (1050–1150 cm⁻¹) and amide N-H bends (3300–3400 cm⁻¹) .
Advanced: How should researchers design assays to evaluate anticancer activity while minimizing off-target effects?
Answer:
- Cell line selection: Test against diverse cancer lines (e.g., MCF-7, HepG2) and non-malignant controls (e.g., HEK293) using MTT/WST-1 viability assays (48–72 h exposure) .
- Dose optimization: Use logarithmic concentration ranges (0.1–100 μM) to generate IC₅₀ values and assess selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
- Mechanistic validation: Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (cyclin D1 downregulation) .
Advanced: What methodologies resolve solubility discrepancies in pharmacological studies of thiadiazole derivatives?
Answer:
- Comparative solubility profiling: Quantify solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid via HPLC-UV at λmax (e.g., 254 nm) .
- Structural modifications: Replace the 4-chlorobenzyl group with 4-methoxy or pyridyl analogs to enhance aqueous solubility by 2–3 fold .
- Co-solvent systems: Use 10% Cremophor EL or β-cyclodextrin inclusion complexes to improve bioavailability in in vivo models .
Advanced: Which computational strategies predict binding modes to inflammation-related targets?
Answer:
- Molecular docking: Use AutoDock Vina to dock the compound into COX-2 (PDB: 5KIR), prioritizing poses with thiadiazole-thioether interactions in the hydrophobic pocket .
- Molecular dynamics (MD): Run 100 ns simulations in GROMACS to assess binding stability, with RMSD <2 Å indicating stable ligand-protein complexes .
- Pharmacophore modeling: Identify critical features (e.g., thioether sulfur as a hydrogen bond acceptor) using Schrödinger’s Phase .
Advanced: How to address contradictions in structure-activity relationship (SAR) data for 4-chlorobenzyl substitutions?
Answer:
- Analog library synthesis: Prepare derivatives with 4-F, 4-Br, and 4-OCH₃ benzyl groups to isolate electronic/steric effects .
- QSAR modeling: Use descriptors like Hammett σ (electron-withdrawing) and molar refractivity (steric bulk) to correlate substitutions with IC₅₀ values in enzyme inhibition assays .
- Crystallographic studies: Resolve X-ray structures of ligand-target complexes (e.g., HDAC8) to validate binding hypotheses from docking .
Advanced: What experimental approaches confirm the metabolic stability of this compound?
Answer:
- In vitro microsomal assays: Incubate with rat liver microsomes (1 mg/mL protein) and NADPH for 60 min, monitoring parent compound depletion via LC-MS/MS .
- Metabolite identification: Use high-resolution mass spectrometry (HRMS/MS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- CYP enzyme inhibition screening: Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
Advanced: How can researchers optimize formulation for in vivo studies given poor oral bioavailability?
Answer:
- Nanoformulation: Prepare PEGylated liposomes (100–150 nm size via dynamic light scattering) to enhance circulation time .
- Solid dispersion: Mix the compound with PVP-K30 (1:3 ratio) and spray-dry to create amorphous dispersions, improving dissolution rates by >50% .
- Pharmacokinetic profiling: Conduct IV and oral dosing in rodents, calculating AUC₀–24h and bioavailability (F%) using non-compartmental analysis .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
